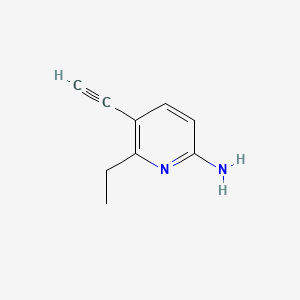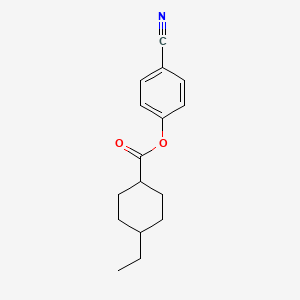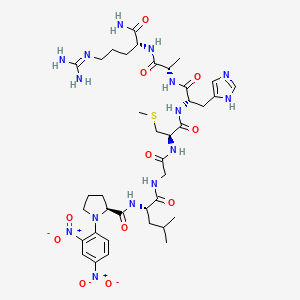![molecular formula C32H34O16 B583365 1,2,4,5-苯四甲酸,1,4-双[2-[(2-甲基-1-氧代-2-丙烯-1-基)氧基]-1-[[(2-甲基-1-氧代-2-丙烯-1-基)氧基]甲基]乙基]酯 CAS No. 148019-46-9](/img/structure/B583365.png)
1,2,4,5-苯四甲酸,1,4-双[2-[(2-甲基-1-氧代-2-丙烯-1-基)氧基]-1-[[(2-甲基-1-氧代-2-丙烯-1-基)氧基]甲基]乙基]酯
描述
科学研究应用
材料科学和食品包装
该化合物因其在应用于食品包装的清漆配方中的作用而被探索。清漆可以保护印刷的食品包装免受涂抹和划伤,并增强其耐湿性和耐脂肪性。利用离子淌度四极杆飞行时间质谱等先进分析技术,研究人员已经鉴定了来自清漆单体的非故意添加物质 (NIAS),包括与该化学物质相关的化合物。这些发现突出了监测和了解此类化合物迁移到食品中的重要性,确保维持安全标准 (Canellas, Vera, & Nerín, 2019)。
合成化学
在合成化学中,该化合物的衍生物已被用于二氢嘧啶酮的对映选择性制备,展示了其在手性化合物合成中的多功能性。该应用对于生产具有特定立体化学构型的物质至关重要,这在制药和材料科学中至关重要 (Goss, Dai, Lou, & Schaus, 2009)。
分析方法
已经对使用先进质谱技术识别紫外清漆中的物质进行了研究。该化合物已被确定为由清漆单体形成的衍生物,并且是研究迁移到食品模拟物中的重点,强调了在评估食品接触材料中分析方法的必要性 (Canellas, Vera, & Nerín, 2019)。
催化
该化合物及其相关衍生物已在催化领域进行了研究,例如在迈克尔加成反应中。这些研究证明了其在合成有机化学中的潜力,特别是在促进形成碳-碳键的反应中,这是构建复杂有机分子的一个基本方面 (Tateiwa & Hosomi, 2001)。
结构和构象研究
色满衍生物的构象研究也以该化合物为特色,提供了对有机分子结构动力学的见解。此类研究对于理解新材料的物理和化学性质至关重要,有可能在材料科学和药物设计中产生新的应用 (Ciolkowski, Małecka, Modranka, & Budzisz, 2009)。
作用机制
未来方向
属性
IUPAC Name |
2,5-bis[1,3-bis(2-methylprop-2-enoyloxy)propan-2-yloxycarbonyl]terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O16/c1-15(2)27(37)43-11-19(12-44-28(38)16(3)4)47-31(41)23-9-22(26(35)36)24(10-21(23)25(33)34)32(42)48-20(13-45-29(39)17(5)6)14-46-30(40)18(7)8/h9-10,19-20H,1,3,5,7,11-14H2,2,4,6,8H3,(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJAQUNBRODGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OC(COC(=O)C(=C)C)COC(=O)C(=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888993 | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148019-46-9 | |
| Record name | Pyromellitic glycerol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148019-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromellitic dianhydride glycerol dimethacrylate adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148019469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148019-46-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROMELLITIC GLYCEROL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926ZKL7ATV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: PMGDM offers several advantages over PMDM in dental adhesive applications: [, ]
- Liquid State: Unlike the solid PMDM, PMGDM's liquid form allows for easier application and the ability to create thicker adhesive layers. []
- Versatile Formulation: The liquid nature of PMGDM enables the incorporation of additives and initiators for enhanced curing and improved bonding properties. []
- Controllable Thickness: PMGDM provides a convenient method for adjusting the thickness of the adhesive layer between dentin and composite materials. []
A: Studies show that increasing the concentration of PMGDM in adhesive solutions leads to improved bond strength and reliability. This is likely due to a higher degree of crosslinking within the adhesive layer. []
A: Yes, PMGDM can be modified with diluent monomers to improve its performance. These diluents can enhance the degree of cure and optimize the adhesive's ability to wet dentin, ultimately leading to stronger bonds. []
A: PMGDM is being investigated for its potential in creating three-dimensional hydrogel scaffolds for intervertebral disc repair. Research indicates that p(HEMA/PMGDM) copolymers exhibit controllable viscoelastic properties crucial for mimicking the mechanical behavior of natural intervertebral discs. []
A: The ratio of 2-hydroxyethylmethacrylate (HEMA) to PMGDM in copolymers significantly influences their thermal and dynamic mechanical behavior. By tailoring the composition, crosslinking agent concentration, and polymerization methods, researchers can fine-tune the viscoelastic properties and energy absorption characteristics of these hydrogels to closely resemble the function of the natural intervertebral disc. []
A: Research demonstrates that incorporating antibacterial agents like dimethylaminohexadecyl methacrylate (DMAHDM), protein-repellent agents like 2-methacryloyloxyethyl phosphorylcholine (MPC), and nanoparticles of amorphous calcium phosphate (NACP) into PMGDM-based adhesives can significantly reduce bacterial adhesion and biofilm formation without compromising bonding strength. [, ]
A: NACP nanoparticles incorporated into PMGDM-based adhesives serve a dual purpose: [, ]
A: Yes, studies have investigated the addition of silver nanoparticles (NAg) along with quaternary ammonium dimethacrylate (QADM) and NACP to PMGDM-based adhesives. Results indicate that this combination significantly reduces the viability, metabolic activity, and lactic acid production of microcosm biofilms without negatively impacting dentin bond strength. []
A: Research shows that incorporating biomimetic analogs of non-collagenous dentin proteins, like polyacrylic acid (PAA) and sodium trimetaphosphate (STMP), into PMGDM-based primers can improve the long-term stability of dentin bonds. These biomimetic additives help maintain bond strength even after months of water storage, unlike control groups that show a significant decrease in bond strength over time. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




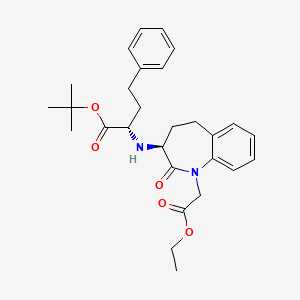


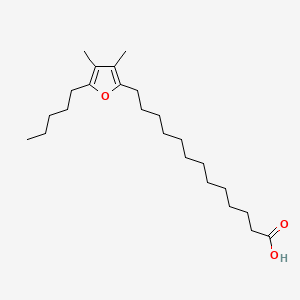
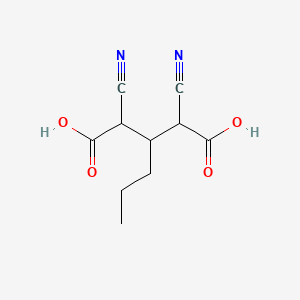
![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)


